molecular formula C11H10O3 B12907553 2-Ethyl-5-hydroxy-1-benzofuran-3-carbaldehyde CAS No. 825633-08-7

2-Ethyl-5-hydroxy-1-benzofuran-3-carbaldehyde

Cat. No.: B12907553
CAS No.: 825633-08-7
M. Wt: 190.19 g/mol
InChI Key: WFAPSKPOOZKYMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-hydroxybenzofuran-3-carbaldehyde typically involves the formation of the benzofuran ring followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate can yield the desired benzofuran derivative .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper can facilitate the cyclization reactions, while high-throughput screening methods are used to optimize reaction conditions. The use of continuous flow reactors is also gaining popularity in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-hydroxybenzofuran-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-ethyl-5-hydroxybenzofuran-3-carboxylic acid, while reduction of the aldehyde group can produce 2-ethyl-5-hydroxybenzofuran-3-methanol .

Scientific Research Applications

2-Ethyl-5-hydroxybenzofuran-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-hydroxybenzofuran-3-carbaldehyde and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some benzofuran derivatives have been shown to inhibit enzymes involved in cancer cell proliferation or viral replication. The exact mechanism can vary depending on the specific structure and functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-5-hydroxybenzofuran-3-carboxylic acid
  • 2-Ethyl-5-hydroxybenzofuran-3-methanol
  • 5-Hydroxybenzofuran-3-carbaldehyde

Uniqueness

2-Ethyl-5-hydroxybenzofuran-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and a hydroxyl group on the benzofuran ring allows for unique interactions with biological targets and enhances its potential as a versatile building block in synthetic chemistry .

Properties

CAS No.

825633-08-7

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-ethyl-5-hydroxy-1-benzofuran-3-carbaldehyde

InChI

InChI=1S/C11H10O3/c1-2-10-9(6-12)8-5-7(13)3-4-11(8)14-10/h3-6,13H,2H2,1H3

InChI Key

WFAPSKPOOZKYMP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(O1)C=CC(=C2)O)C=O

Origin of Product

United States

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